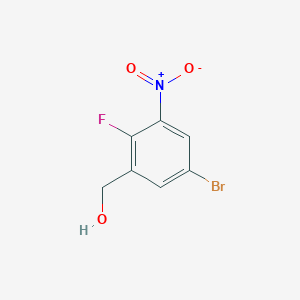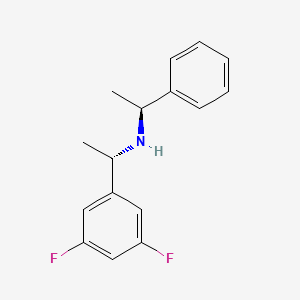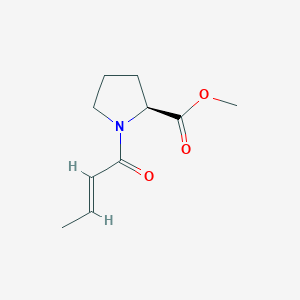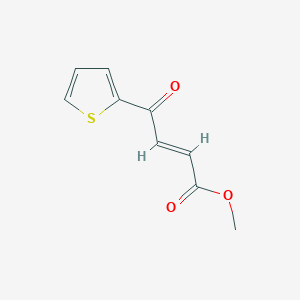
Thulium2,4-pentanedionate trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thulium2,4-pentanedionate trihydrate, also known as thulium (III) 2,4-pentanedionate trihydrate, is a rare earth compound with the chemical formula C15H27O9Tm. It is a coordination complex where thulium is bonded to three 2,4-pentanedionate ligands and three water molecules. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Thulium2,4-pentanedionate trihydrate can be synthesized through a reaction between thulium chloride and acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The mixture is stirred and heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
The process may involve multiple purification steps to achieve the required purity for research applications .
化学反応の分析
Types of Reactions
Thulium2,4-pentanedionate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thulium oxides.
Reduction: Reduction reactions can convert the thulium (III) ion to lower oxidation states, although these are less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium oxides, while substitution reactions can produce new thulium complexes with different ligands .
科学的研究の応用
Thulium2,4-pentanedionate trihydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various chemical reactions.
Materials Science: The compound is used in the preparation of thin films and coatings, particularly in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: This compound is used in the production of specialty glasses and ceramics, where it imparts unique properties to the final products
作用機序
The mechanism of action of thulium2,4-pentanedionate trihydrate involves the coordination of thulium ions with the 2,4-pentanedionate ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
類似化合物との比較
Thulium2,4-pentanedionate trihydrate can be compared with other similar compounds, such as:
Thulium (III) acetylacetonate: Similar in structure but without the trihydrate component.
Other rare earth acetylacetonates: Compounds like europium (III) acetylacetonate and terbium (III) acetylacetonate share similar coordination chemistry but differ in their specific properties and applications.
The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which can influence its reactivity and stability .
特性
分子式 |
C15H27O9Tm |
|---|---|
分子量 |
520.30 g/mol |
IUPAC名 |
pentane-2,4-dione;thulium(3+);trihydrate |
InChI |
InChI=1S/3C5H7O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;3*1H2;/q3*-1;;;;+3 |
InChIキー |
KPAXWRZUVILPFT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Tm+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


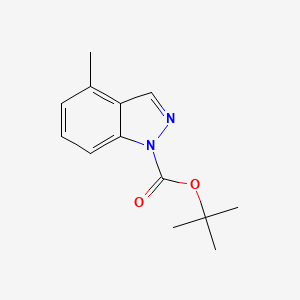
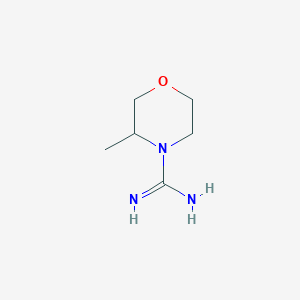
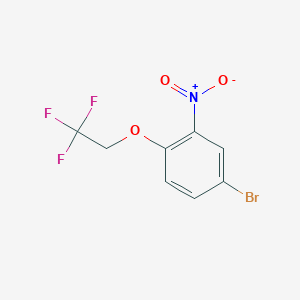

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
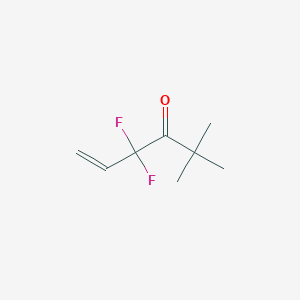
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
